![molecular formula C17H18N6O B6434191 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 1235623-59-2](/img/structure/B6434191.png)
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, also known as BDZ-PIP, is a novel benzodiazepine derivative that has recently been synthesized and studied for its potential therapeutic application. It has been shown to possess a variety of properties, including anxiolytic, anticonvulsant, and antinociceptive activities, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is still not fully understood. However, it is believed to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to modulate the activity of the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been shown to possess a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety levels, reduce seizure activity, and reduce chronic pain. In addition, it has been shown to reduce the symptoms of alcohol withdrawal and enhance the effects of other therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. In addition, it has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various neurological disorders. However, one limitation of using 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in laboratory experiments is that it is not yet approved for clinical use, making it difficult to study its therapeutic effects in humans.
Future Directions
In the future, more research is needed to further understand the mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one and to determine its potential therapeutic applications in humans. In addition, further research is needed to determine the optimal dosage and route of administration for 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, as well as to assess its potential side effects. Furthermore, further research is needed to explore the potential synergistic effects of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one with other therapeutic agents. Finally, further research is needed to explore the potential use of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one in the treatment of other neurological disorders, such as depression, addiction, and schizophrenia.
Synthesis Methods
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one was synthesized by a three-step synthesis method, which involves the condensation of 1H-1,3-benzodiazole-1-yl acetate with 4-(pyrimidin-2-yl)piperazin-1-yl ethan-1-one, followed by a cyclization reaction with acetic anhydride, and finally a deprotection of the piperazin-1-yl group with hydrochloric acid. The synthesized compound was then purified by column chromatography and characterized by 1H-NMR, 13C-NMR, and Mass spectrometry.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential therapeutic application in the treatment of various neurological disorders. It has been shown to possess anxiolytic, anticonvulsant, and antinociceptive activities in animal models, suggesting that it may be a useful therapeutic agent for the treatment of anxiety, epilepsy, and chronic pain. In addition, 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one has been studied for its potential to reduce the symptoms of alcohol withdrawal, and its ability to enhance the effects of other therapeutic agents.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-16(12-23-13-20-14-4-1-2-5-15(14)23)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFTRIMOONSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.